REACTION_CXSMILES
|
[NH2:1][C:2](=[N:14][OH:15])[C:3]1[CH:12]=[CH:11][C:6](C(OC)=O)=[C:5](F)[CH:4]=1.[CH3:16][S:17](C1C=C(C=CC=1)C#N)(=[O:19])=[O:18]>>[OH:15][N:14]=[C:2]([C:3]1[CH:12]=[CH:11][CH:6]=[C:5]([S:17]([CH3:16])(=[O:19])=[O:18])[CH:4]=1)[NH2:1]
|
Name
|
Intermediate 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C1=CC(=C(C(=O)OC)C=C1)F)=NO
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C=1C=C(C#N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ON=C(N)C1=CC(=CC=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.69 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |